molecular formula C16H21N3O2 B2749629 [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine CAS No. 85236-70-0

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine

Cat. No.: B2749629
CAS No.: 85236-70-0
M. Wt: 287.363
InChI Key: WKYXZZIRFDZAPJ-UHFFFAOYSA-N
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Description

[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine: is a chemical compound characterized by the presence of two pyrrolidine groups attached to a phenyl ring via carbonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine typically involves the reaction of 3,5-diaminobenzoic acid with pyrrolidine and a suitable coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine can undergo oxidation reactions, particularly at the pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form secondary amines by using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the pyrrolidine rings.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or activation.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological system in which the compound is present.

Comparison with Similar Compounds

    [3,5-Bis(morpholin-1-ylcarbonyl)phenyl]amine: Similar structure but with morpholine rings instead of pyrrolidine.

    [3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine: Contains piperidine rings instead of pyrrolidine.

    [3,5-Bis(azetidin-1-ylcarbonyl)phenyl]amine: Features azetidine rings in place of pyrrolidine.

Uniqueness: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is unique due to the presence of pyrrolidine rings, which impart specific chemical and biological properties. The size and flexibility of the pyrrolidine rings can influence the compound’s binding affinity and selectivity for molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

[3-amino-5-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c17-14-10-12(15(20)18-5-1-2-6-18)9-13(11-14)16(21)19-7-3-4-8-19/h9-11H,1-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYXZZIRFDZAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of AlMe3 (2M in toluene, 19.5 mL, 2 eq) was added dropwise to a solution of pyrrolidine (3.25 mL, 2 eq) in 50 mL of anhydrous DCM at 0° C. The reaction mixture was allowed to warm up to room temperature and stirred for 1 h. 1,3-Dimethyl 5-aminobenzene-1,3-dicarboxylate (4.10 g, 19.5 mmol) was added and the reaction mixture was refluxed for 38 h. The mixture was then poured in ice cooled water and filtered. The aqueous filtrate was extracted with CHCl3. The combined organic layers were dried over MgSO4, filtered and evaporated to give 3.5 g of expected compound which was used in the next step without further purification.
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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